2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features multiple functional groups, including amine, amide, and methoxy groups, which contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxyphenyl isocyanate, which is then reacted with 2-(dimethylamino)ethylamine to form an intermediate urea derivative. This intermediate undergoes further reactions, including hydrolysis and amide formation, to yield the final product.
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Preparation of 2-methoxyphenyl isocyanate
Reagents: 2-methoxyaniline, phosgene
Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent decomposition.
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Formation of the urea derivative
Reagents: 2-methoxyphenyl isocyanate, 2-(dimethylamino)ethylamine
Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen) at room temperature.
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Hydrolysis and amide formation
Reagents: The urea derivative, water, and a suitable acid or base catalyst
Conditions: The reaction mixture is heated to promote hydrolysis, followed by amide bond formation under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide or urea functionalities, potentially converting them into amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or ureas, depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional group diversity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyphenyl)amino)-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-((2-(Dimethylamino)ethyl)amino)-4-((2-chlorophenyl)amino)-4-oxobutanoic acid: Similar structure but with a chloro group instead of a methoxy group.
2-((2-(Dimethylamino)ethyl)amino)-4-((2-nitrophenyl)amino)-4-oxobutanoic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-18(2)9-8-16-12(15(20)21)10-14(19)17-11-6-4-5-7-13(11)22-3/h4-7,12,16H,8-10H2,1-3H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHRKQCWPGLEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=CC=C1OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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